molecular formula C16H18N4O B10888885 Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10888885
M. Wt: 282.34 g/mol
InChI Key: SNPDJDPFCGEZFH-UHFFFAOYSA-N
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Description

3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with pyridyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while reduction could produce pyridyl alcohols.

Mechanism of Action

The mechanism of action of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE can be compared to other piperazine derivatives, such as:

The uniqueness of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

pyridin-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H18N4O/c21-16(14-4-3-6-17-12-14)20-10-8-19(9-11-20)13-15-5-1-2-7-18-15/h1-7,12H,8-11,13H2

InChI Key

SNPDJDPFCGEZFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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